Cas no 83880-61-9 (Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-)

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- structure
83880-61-9 structure
Product Name:Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-
Numéro CAS:83880-61-9
Le MF:C29H32O7
Mégawatts:492.560189247131
CID:5506679
Update Time:2024-01-23

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Propriétés chimiques et physiques

Nom et identifiant

    • Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-
    • (16α)-21-(Acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
    • Piscine à noyau: 1S/C29H32O7/c1-17-14-23-21-8-7-19-15-20(31)9-11-27(19,3)22(21)10-12-28(23,4)29(17,25(32)16-35-18(2)30)36-26(33)24-6-5-13-34-24/h5-6,9-11,13,15,17,21,23H,7-8,12,14,16H2,1-4H3/t17-,21-,23+,27+,28+,29+/m1/s1
    • La clé Inchi: KLMILNFPVIPBHB-BWYVHWSTSA-N
    • Sourire: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)C3=CC[C@]12C)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Référence
Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9α,11β-Dichloro series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(6), 1068-73

Méthode de production 2

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Méthode de production 3

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Méthode de production 4

Conditions de réaction
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Raw materials

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Preparation Products

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